molecular formula C15H10N2O4 B2368999 4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid CAS No. 442882-42-0

4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid

Cat. No.: B2368999
CAS No.: 442882-42-0
M. Wt: 282.255
InChI Key: KXPBZAZQOLPPSY-UHFFFAOYSA-N
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Description

4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid is a complex organic compound with the molecular formula C14H8N2O4 This compound is characterized by a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[3,4-b]pyridine core, followed by functionalization to introduce the benzoic acid moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid: This compound has a similar core structure but differs in the substituent groups attached to the pyrrolo[3,4-b]pyridine ring.

    (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: Another related compound with an acetic acid moiety instead of a benzoic acid group.

Uniqueness

4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-13-11-2-1-7-16-12(11)14(19)17(13)8-9-3-5-10(6-4-9)15(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPBZAZQOLPPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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